N-(2,5-dichlorophenyl)-2-ethoxyacetamide

Description

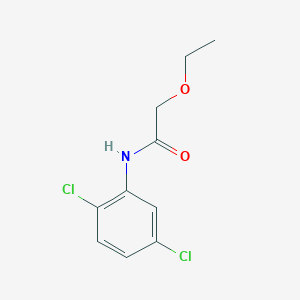

N-(2,5-Dichlorophenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 2,5-dichlorophenyl group attached to the nitrogen atom and an ethoxy (-OCH₂CH₃) substituent on the α-carbon of the acetamide backbone. The 2,5-dichloro substitution on the phenyl ring introduces steric and electronic effects distinct from other positional isomers (e.g., 2,6- or 3,4-dichloro) .

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.1 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-2-ethoxyacetamide |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-15-6-10(14)13-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3,(H,13,14) |

InChI Key |

NABGUQUTZDNZFS-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Canonical SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects on Bioactivity :

- Chlorine Position : The 2,5-dichloro configuration in the target compound contrasts with 2,6- or 3,4-dichloro analogs. For instance, 2,6-dichlorophenyl derivatives (e.g., ) exhibit structural mimicry of benzylpenicillin, while 3,4-dichloro substitution () enables diverse hydrogen-bonding patterns in crystal lattices .

- Ethoxy vs. Methoxy/Methyl : The ethoxy group in the target compound likely increases lipophilicity compared to methoxy (alachlor) or methyl (lidocaine impurity) groups, affecting membrane permeability and metabolic stability .

Toxicity Profile :

- The simpler analog N-(2,5-dichlorophenyl)acetamide () shows low acute toxicity (LD₅₀: 4100 mg/kg), suggesting that ethoxy substitution may alter metabolic pathways but requires empirical validation .

Structural Flexibility and Conformation :

- Compounds with heterocyclic substituents (e.g., thiazol or pyrazol rings) exhibit distinct conformational dynamics. For example, the thiazol derivative () forms 1D hydrogen-bonded chains, while pyrazolyl analogs () adopt variable dihedral angles (44.5°–77.5°), influencing packing stability .

Agrochemical Relevance :

- Chloroacetamides like alachlor () demonstrate the importance of N-alkyl and aryl substitutions in herbicidal activity. The target compound’s ethoxy group may offer unique interactions with biological targets, though specific data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.